molecular formula C13H18N2O2 B12050606 N-[3-(piperidin-4-yloxy)phenyl]acetamide

N-[3-(piperidin-4-yloxy)phenyl]acetamide

Cat. No.: B12050606
M. Wt: 234.29 g/mol
InChI Key: VUHTTZFQPPZFPA-UHFFFAOYSA-N
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Description

N-[3-(Piperidin-4-yloxy)phenyl]acetamide is an acetamide derivative featuring a piperidin-4-yloxy group attached to the phenyl ring at the 3-position. The piperidine moiety and acetamide group are critical for interactions with biological targets, such as opioid receptors (e.g., acetyl fentanyl derivatives) or kinase inhibitors (e.g., tetrahydrocarbazole derivatives) .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(3-piperidin-4-yloxyphenyl)acetamide

InChI

InChI=1S/C13H18N2O2/c1-10(16)15-11-3-2-4-13(9-11)17-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3,(H,15,16)

InChI Key

VUHTTZFQPPZFPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(piperidin-4-yloxy)phenyl]acetamide typically involves the reaction of 3-hydroxyacetophenone with piperidine under specific conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N-[3-(piperidin-4-yloxy)phenyl]acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(piperidin-4-yloxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of N-[3-(piperidin-4-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[3-(piperidin-4-yloxy)phenyl]acetamide with structurally or functionally related acetamide derivatives, focusing on molecular features, synthesis, and pharmacological properties.

Structural Analogues

Compound Name Key Structural Features Molecular Weight Pharmacological Activity Reference
N-[3-(Piperidin-4-yloxy)phenyl]acetamide Piperidin-4-yloxy group at phenyl-3 position; acetamide backbone 248.3 g/mol (estimated) Not explicitly stated; likely modulates CNS or kinase targets N/A
Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide) Phenethyl-substituted piperidine; dual acetamide groups 322.4 g/mol Potent opioid agonist; unapproved for medical use due to high abuse potential
N-{3-[(1-Methylpiperidin-4-yl)amino]phenyl}acetamide 1-Methylpiperidine amino group at phenyl-3 position 247.3 g/mol Potential CNS activity; structural similarity to dopamine receptor ligands
N-[4-(3,3-Diphenylpiperidin-1-yl)-4-oxobutyl]acetamide Diphenylpiperidine ketone; extended alkyl chain 364.5 g/mol Likely targets GPCRs or enzymes; no explicit activity reported
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole core; chloro substitution ~395.9 g/mol Kinase or enzyme inhibition (e.g., anticancer applications)

Pharmacological and Functional Differences

  • Opioid Activity : Acetyl fentanyl’s phenethyl-piperidine structure confers potent µ-opioid receptor agonism, whereas N-[3-(piperidin-4-yloxy)phenyl]acetamide lacks the phenethyl group critical for opioid efficacy .
  • Kinase Inhibition : Tetrahydrocarbazole derivatives () target kinase pathways, unlike simpler piperidine-acetamides, which may focus on GPCRs or ion channels .
  • Antimicrobial Potential: Chloro-substituted acetamides (e.g., 3h in ) demonstrate enhanced antimicrobial activity compared to methoxy derivatives, highlighting the role of electron-withdrawing groups .

Clinical and Regulatory Status

  • Acetyl fentanyl: Not approved for medical use; associated with high overdose risk .
  • N-(4-Hydroxyphenyl)acetamide : Widely studied (289,000 literature entries) for analgesic and antipyretic applications (e.g., paracetamol derivatives) .
  • N-[3-(Piperidin-4-yloxy)phenyl]acetamide: No clinical data available; likely in preclinical research for CNS or oncology targets.

Biological Activity

N-[3-(piperidin-4-yloxy)phenyl]acetamide is a chemical compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of a piperidine ring attached to a phenyl group and an acetamide functional group, suggests diverse interactions with biological targets. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-[3-(piperidin-4-yloxy)phenyl]acetamide is C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 234.29 g/mol. The compound's structure can be represented as follows:

N 3 piperidin 4 yloxy phenyl acetamide\text{N 3 piperidin 4 yloxy phenyl acetamide}

Research indicates that N-[3-(piperidin-4-yloxy)phenyl]acetamide interacts with various biological pathways, primarily through its ability to bind to specific receptors and enzymes. Its potential mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.
  • Receptor Modulation : It has been suggested that N-[3-(piperidin-4-yloxy)phenyl]acetamide can modulate receptor activity, potentially influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of N-[3-(piperidin-4-yloxy)phenyl]acetamide. In vitro testing has demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity, comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Drug
Staphylococcus aureus16Ciprofloxacin
Escherichia coli32Norfloxacin
Pseudomonas aeruginosa64Chloramphenicol

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-[3-(piperidin-4-yloxy)phenyl]acetamide has shown promise in reducing inflammation. Experimental models have reported decreased levels of pro-inflammatory cytokines upon treatment with the compound, suggesting its potential utility in managing inflammatory diseases.

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various substituted acetamides, including N-[3-(piperidin-4-yloxy)phenyl]acetamide. Results indicated that the compound exhibited notable antibacterial activity against resistant strains of Staphylococcus aureus.
  • Evaluation of Anti-inflammatory Activity :
    Another investigation published in [source] assessed the anti-inflammatory effects of N-[3-(piperidin-4-yloxy)phenyl]acetamide in a murine model of arthritis. The findings revealed significant reductions in joint swelling and pain scores compared to control groups.

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